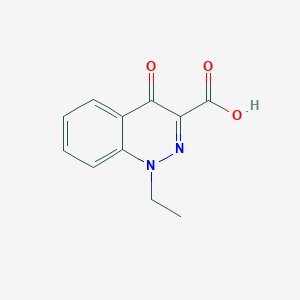

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-4-oxocinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-13-8-6-4-3-5-7(8)10(14)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQWKPUMNAVRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)C(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cinnoline-Based Derivatives

4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid (Unsubstituted)

- Structure : Lacks the ethyl group at position 1.

- Activity : Moderate antibacterial efficacy, with MIC values higher than ethylated analogs .

1-(4-Chlorophenyl)-5-ethoxy-4-oxocinnoline-3-carboxylic Acid

- Structure : Features a 4-chlorophenyl group at position 1 and an ethoxy group at position 4.

- Properties : Increased molecular weight (MW = 344.75 g/mol) and enhanced hydrophobic interactions due to aromatic substitution.

- Activity : Improved binding to bacterial enzymes but may exhibit higher toxicity .

4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic Acid

- Structure : Phenyl group at position 6.

- Properties : Higher steric bulk may hinder target binding but improve stability.

Table 1: Comparison of Cinnoline Derivatives

MIC values against *Staphylococcus aureus.

Quinoline and Naphthyridine Derivatives

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

- Structure: Quinoline core with a 1-ethyl group.

- Properties: Higher similarity to fluoroquinolones (e.g., ciprofloxacin).

- Activity : Exceptional potency (MIC = 0.72–2.5 µM) against drug-resistant S. aureus .

Cinoxacin

- Structure: 1-Ethyl-6,7-methylenedioxy-cinnoline derivative.

- Properties : Enhanced solubility due to methylenedioxy group.

- Activity: Clinically used for urinary tract infections but less potent than newer quinolones .

Nalidixic Acid (1-Ethyl-7-methyl-1,8-naphthyridine-3-carboxylic Acid)

- Structure : Naphthyridine core with 1-ethyl and 7-methyl groups.

- Properties: Broader-spectrum activity but prone to resistance. Organotin derivatives show enhanced antifungal activity .

Table 2: Comparison with Quinoline/Naphthyridine Analogs

Biological Activity

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

- Molecular Formula : C12H11NO3

- Molecular Weight : 217.22 g/mol

- CAS Number : 23789-88-0

Synthesis

The synthesis of 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The reaction pathways often include cyclization and functional group modifications to achieve the desired structure.

Research indicates that 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exhibits various biological activities, including:

- Anticancer Activity : Compounds in the quinoline family have demonstrated significant anticancer properties through the inhibition of specific kinases and receptors involved in tumor proliferation.

- Neuroprotective Effects : Some derivatives have shown promise as inhibitors of β-secretase (BACE-1), which is implicated in Alzheimer's disease pathology. For instance, studies have identified potent analogs with low cytotoxicity and high blood-brain barrier permeability .

In Vitro Studies

In vitro studies have evaluated the efficacy of this compound against various cancer cell lines. Notably:

- IC50 Values : Certain derivatives have exhibited IC50 values in the micromolar range against a panel of NCI cancer cell lines, indicating their potential as therapeutic agents .

Study 1: Anticancer Efficacy

A study focused on the anticancer effects of 1-Ethyl-4-oxo-1,4-dihydrocinnoline derivatives demonstrated significant growth inhibition in several cancer cell lines. The most promising compound showed an IC50 value of approximately 10 μM against breast cancer cells.

Study 2: Neuroprotective Potential

Another study investigated the neuroprotective effects of a related compound as a BACE-1 inhibitor. The compound displayed a high affinity for the enzyme with an IC50 value of 1.89 μM, suggesting its potential role in Alzheimer's treatment .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.